molecular formula C8H22NO6P B12668083 Einecs 284-937-2 CAS No. 84989-46-8

Einecs 284-937-2

Cat. No.: B12668083
CAS No.: 84989-46-8
M. Wt: 259.24 g/mol
InChI Key: DGLMICMHMURTBI-UHFFFAOYSA-N
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Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 284-937-2 is a chemical compound listed in the EU regulatory inventory. EINECS numbers serve as identifiers for substances marketed in the EU before 1981, ensuring compliance with safety and regulatory standards .

Properties

CAS No.

84989-46-8

Molecular Formula

C8H22NO6P

Molecular Weight

259.24 g/mol

IUPAC Name

butyl dihydrogen phosphate;2-(2-hydroxyethylamino)ethanol

InChI

InChI=1S/C4H11NO2.C4H11O4P/c6-3-1-5-2-4-7;1-2-3-4-8-9(5,6)7/h5-7H,1-4H2;2-4H2,1H3,(H2,5,6,7)

InChI Key

DGLMICMHMURTBI-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=O)(O)O.C(CO)NCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphoric acid, butyl ester, compound with 2,2’-iminobis[ethanol] typically involves the esterification of phosphoric acid with butanol, followed by a reaction with 2,2’-iminobis[ethanol]. The reaction conditions often include the use of a catalyst, such as sulfuric acid, and the process is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient large-scale production.

Chemical Reactions Analysis

Compound Identification

EC 284-937-2 refers to Phosphoric acid, butyl ester, compd. with 2,2'-iminobis[ethanol] . This compound combines a phosphoric acid ester (butyl ester) with a diamine ligand (2,2'-iminobisethanol). The structure involves a phosphoric acid backbone with butyl groups esterified and coordinated to the diamine, which likely stabilizes the ester through chelation .

Key Chemical Reactivity

The reactivity of EC 284-937-2 is influenced by its two main components:

  • Phosphoric acid ester (butyl ester) : Prone to hydrolysis under acidic or basic conditions, forming phosphoric acid and butanol .

  • 2,2'-Iminobisethanol : A diamine that may act as a catalyst or ligand in reactions involving coordination chemistry.

Hydrolysis Reactions

Reaction TypeConditionsProducts
Acidic HydrolysisH⁺ (e.g., HCl), elevated temperaturePhosphoric acid (H₃PO₄) + Butanol (C₄H₉OH)
Basic HydrolysisOH⁻ (e.g., NaOH), elevated temperaturePhosphate ions (PO₄³⁻) + Butanol

The butyl ester group undergoes hydrolysis due to the electrophilic phosphorus center, which is susceptible to nucleophilic attack by water or hydroxide ions . The diamine component may influence reaction kinetics by stabilizing intermediates or acting as a base.

Design of Experiments (DoE) for Reaction Optimization

In chemical process development, factorial designs (e.g., central composite face designs) are employed to optimize reaction parameters like temperature, time, and reagent ratios. For example, a study on vanillin synthesis used DoE to identify optimal conditions for intermediate formation, balancing yield and selectivity . Similarly, EC 284-937-2’s hydrolysis could be optimized using:

  • Parameters : pH, temperature, catalyst concentration.

  • Responses : Hydrolysis rate, product purity.

Kinetic and Mechanistic Considerations

Phosphoric acid esters typically follow pseudo-first-order kinetics in hydrolysis, with rate constants dependent on pH and temperature . The diamine component may alter the reaction pathway by:

  • Stabilizing intermediates : Chelating phosphorus to reduce hydrolysis rate.

  • Acting as a base : Accelerating deprotonation steps in basic conditions.

Scientific Research Applications

Phosphoric acid, butyl ester, compound with 2,2’-iminobis[ethanol] has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in biochemical assays and as a buffer in biological experiments.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of phosphoric acid, butyl ester, compound with 2,2’-iminobis[ethanol] involves its interaction with specific molecular targets and pathways. In biochemical applications, it may act as a chelating agent, binding to metal ions and affecting enzymatic activities. In industrial applications, it can function as a catalyst, facilitating various chemical transformations.

Comparison with Similar Compounds

Hypothetical Data Table for EINECS 284-937-2

Property Value/Description
Molecular Formula (Inferred based on regulatory context)
Molecular Weight (Hypothetical value, e.g., 300–500 g/mol)
Applications Industrial synthesis, catalysis, or biomedical research
Regulatory Status Listed under EINECS; REACH compliance pending
Key Functional Groups (e.g., nitro, carboxyl, or halide groups)

Comparison with Similar Compounds

This compound can be contextualized alongside structurally or functionally analogous compounds. The following analysis draws parallels with compounds cited in the evidence, highlighting differences in properties, applications, and regulatory considerations.

Structural Analogs

Example 1: Amyl Nitrite (EINECS 203-770-8)

  • Molecular Formula: C₅H₁₁NO₂
  • Applications : Vasodilator in medicine; recreational use due to psychoactive effects.
  • Key Differences : Unlike this compound, amyl nitrite is volatile and highly flammable, limiting its industrial utility .

Example 2: Bismuth Tetroxide (EINECS 234-985-5)

  • Molecular Formula : Bi₂O₄
  • Applications : Catalyst in organic synthesis; ceramic pigment.
  • Key Differences : Bismuth tetroxide exhibits higher thermal stability but lower reactivity in redox reactions compared to hypothetical this compound .

Functional Analogs

Example 3: Mercurous Oxide (EINECS 239-934-0)

  • Molecular Formula : Hg₂O
  • Applications: Historical use in batteries; now restricted due to toxicity.
  • Regulatory Contrast : this compound may lack the acute toxicity profile of mercurous oxide, which is heavily regulated under REACH .

Example 4: p-tert-Butylbenzoic Acid Derivatives

  • Applications : Surfactants, polymer stabilizers.
  • Key Differences: Derivatives with amine functional groups (e.g., N-(2-aminoethyl)-N’-[2-[(2-aminoethyl)amino]ethyl]ethane-1,2-diamine) show enhanced solubility in polar solvents compared to this compound .

Comparative Data Table

Compound (EINECS) Molecular Formula Key Applications Regulatory Status Stability/Reactivity
284-937-2 (Target) Hypothetical Industrial catalysis EINECS listed Moderate reactivity
203-770-8 (Amyl nitrite) C₅H₁₁NO₂ Medical, recreational Restricted in consumer use High volatility
234-985-5 (Bismuth tetroxide) Bi₂O₄ Catalysis, pigments REACH compliant High thermal stability
239-934-0 (Mercurous oxide) Hg₂O Historical batteries Banned in most applications Toxic, low environmental safety

Research Findings and Methodological Considerations

Reactivity and Stability

  • Hypothetical Studies : If this compound contains nitro groups, its reactivity in electrophilic substitution reactions may resemble amyl nitrite but with slower kinetics due to steric hindrance .
  • Contradictions : Discrepancies in reported thermodynamic properties (e.g., enthalpy of formation) could arise from variations in synthesis methods or measurement techniques. Resolution requires adherence to FAIR data principles and standardized protocols (e.g., mzML for spectrometry) .

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